molecular formula C13H12ClNO B1611526 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 25115-75-7

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No.: B1611526
CAS No.: 25115-75-7
M. Wt: 233.69 g/mol
InChI Key: CLNXKPRXMYQSOL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexanone ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-oxocyclohexanecarbonitrile: Similar structure but with a different position of the oxo group.

    1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile: Similar structure with a bromine atom instead of chlorine.

    1-(4-Methylphenyl)-4-oxocyclohexanecarbonitrile: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNXKPRXMYQSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481476
Record name 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25115-75-7
Record name 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction mixture consisting of 29.8 gm (0.102 mole) of 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above), 660 ml. glacial acetic acid, and 330 ml. 10% aqueous sulfuric acid is heated on a steam bath at about 100° C. for 24 hours. The mixture is stirred continuously. After cooling, the mixture is diluted with 1300 ml. water, and extracted with benzene. The benzene phase is recovered and washed successively with water, with aqueous sodium bicarbonate, and with brine. The benzene is then removed by evaporation under reduced pressure to give a solid residue. The solid residue is recrystallized from diethyl ether to give 12.13 gm. (82% yield) of 4-(p-chlorophenyl)-4-cyanocyclohexanone having a melting point at 94.5° to 97° C.
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
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Synthesis routes and methods II

Procedure details

A mixture of 29.8 g. (0.102 mole) of methyl 5-cyano-5-(4-chlorophenyl)-2-oxocyclohexanecarboxylate (prepared in Example 7) in 660 ml. of acetic acid and 330 ml. of 10% sulfuric acid is stirred mechanically on a steam bath for about 24 hours. The mixture is then allowed to cool and diluted with water. This mixture is extracted thoroughly with benzene. The organic layer is washed successively with water, sodium bicarbonate solution and brine and evaporated to dryness. The solid residue is recrystallized from ether to give 19.49 g. (82% yield) of 4-cyano-4-(4-chlorophenyl)cyclohexanone, having a melting point of 94.5° to 97°C.
Name
methyl 5-cyano-5-(4-chlorophenyl)-2-oxocyclohexanecarboxylate
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0.102 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile
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1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile

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